trans-Decahydroquinoline

Conformational Analysis NMR Spectroscopy Stereochemistry

trans-Decahydroquinoline (CAS 767-92-0) is the thermodynamically stable, rigid trans-fused isomer with the nitrogen lone pair locked in an equatorial orientation, distinct from the flexible cis-isomer. This defined stereochemistry is critical for reproducible pharmacology as a privileged nAChR blocker template and high-fidelity alkaloid synthesis. Procure only stereochemically pure material to ensure synthetic selectivity and valid biological results.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 767-92-0
Cat. No. B1582703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Decahydroquinoline
CAS767-92-0
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCCN2
InChIInChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m1/s1
InChIKeyPOTIYWUALSJREP-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Decahydroquinoline (CAS 767-92-0) Procurement: Technical Baseline & Structural Specifications


trans-Decahydroquinoline (CAS 767-92-0) is the thermodynamically stable trans-fused bicyclic isomer of decahydroquinoline (DHQ), a saturated aza-bicyclo[4.4.0]decane scaffold [1]. Its twin-chair conformation, established through proton magnetic resonance studies, locks the nitrogen lone pair in an equatorial orientation, creating a rigid, three-dimensional amine core fundamentally distinct from its cis counterpart [2]. Commercial specifications typically indicate a melting point of 47-51 °C, a boiling point of 203 °C, and an appearance ranging from white to light yellow powder or crystal . This compound serves as a versatile chiral building block for the synthesis of complex alkaloids and therapeutic agents, with its procurement value directly tied to its defined stereochemical purity and conformational rigidity .

Why cis-Decahydroquinoline Cannot Replace trans-Decahydroquinoline (CAS 767-92-0) in Chiral Synthesis


Generic substitution with the cis-decahydroquinoline isomer or a stereochemically undefined mixture is functionally invalid due to the direct and quantifiable impact of the decahydroquinoline (DHQ) ring fusion mode on biological activity and synthetic selectivity [1]. The cis isomer adopts a flexible twin-chair equilibrium where the nitrogen lone pair occupies a hindered 'inside' position, leading to dramatically different conformational behavior compared to the rigid, stable trans-fused system [2]. This fundamental stereochemical divergence directly translates into divergent pharmacological profiles [3] and distinct outcomes in asymmetric synthesis, making stereochemical purity a non-negotiable requirement for reproducible results in both medicinal chemistry and natural product synthesis .

trans-Decahydroquinoline (CAS 767-92-0): Quantitative Differentiation vs. cis-Decahydroquinoline and Undefined Mixtures


Conformational Rigidity: trans- vs. cis-Decahydroquinoline by NMR Analysis

The trans-Decahydroquinoline isomer exhibits a single, rigid twin-chair conformation, as determined by proton magnetic resonance spectroscopy [1]. In contrast, cis-Decahydroquinoline displays conformational flexibility, preferring a twin-chair conformation where the nitrogen lone pair is sterically hindered, and readily adopts alternative conformations upon N-derivatization [1]. This demonstrates a qualitative, yet highly significant, difference in molecular shape and dynamic behavior.

Conformational Analysis NMR Spectroscopy Stereochemistry

Catalytic Synthesis Selectivity: Temperature-Dependent Control for trans-Decahydroquinoline Production

The hydrogenation of quinoline to decahydroquinoline (DHQ) using a commercial Ru/C catalyst yields a mixture of cis- and trans-isomers [1]. Critically, the product selectivity can be switched to favor the trans-decahydroquinoline isomer by controlling the reaction temperature, demonstrating a quantifiable route to this specific stereoisomer [1].

Catalytic Hydrogenation Process Chemistry Stereoselective Synthesis

Pharmacological Divergence: trans- vs. cis-Decahydroquinoline Alkaloids in nAChR Modulation

The pharmacological activity of decahydroquinoline (DHQ) alkaloids is fundamentally governed by the bicycle's fusion mode and the spatial orientation of its substituents [1]. A 1991 study comparing cis- and trans-decahydroquinoline alkaloids demonstrated structure-dependent inhibition of nicotinic acetylcholine receptors (nAChRs) [2]. For instance, the cis-alkaloid (+)-cis-195A exhibited an IC50 of 1.0 µM, whereas the trans-alkaloid perhydro-trans-219A (also known as PHTX) showed significantly different potency and desensitization kinetics [2].

Pharmacology Ion Channels Nicotinic Acetylcholine Receptor

Physical Purity and Identity Verification: Commercial Specifications for trans-Decahydroquinoline (CAS 767-92-0)

Reliable procurement of trans-Decahydroquinoline requires adherence to specific analytical benchmarks. Reputable vendors guarantee a minimum purity of 97-98% by GC or nonaqueous titration and a melting point in the narrow range of 47-51 °C . Crucially, the compound's identity is confirmed via NMR to ensure it matches the defined trans-structure, differentiating it from the cis-isomer which has a distinct NMR spectrum [1].

Quality Control Analytical Chemistry Compound Procurement

High-Value Application Scenarios for trans-Decahydroquinoline (CAS 767-92-0) in Research and Industry


Medicinal Chemistry: Development of Novel nAChR Modulators and CNS Agents

The trans-decahydroquinoline scaffold, with its rigid twin-chair conformation, serves as a privileged template for designing noncompetitive blockers of nicotinic acetylcholine receptors (nAChRs) [1]. The quantifiable differences in receptor binding profiles between cis- and trans-DHQ derivatives [2] make the stereochemically pure trans-isomer essential for developing selective CNS agents and analgesics with predictable and reproducible pharmacology [3].

Natural Product Synthesis: Construction of Complex Alkaloids (e.g., Pumiliotoxin-C)

The trans-decahydroquinoline core is a fundamental structural unit in numerous bioactive natural products, including Pumiliotoxin-C [1]. Its use as a starting material in stereoselective synthesis relies on the defined three-dimensional geometry of the trans-fused ring system to control the installation of other chiral centers and achieve the target molecule's complex architecture with high fidelity [2].

Catalysis and Process Chemistry: Development of Stereoselective Hydrogenation Methods

The ability to tune the selectivity of quinoline hydrogenation towards trans-decahydroquinoline by controlling reaction parameters on a commercial Ru/C catalyst [1] makes this compound a valuable model substrate. Researchers in process chemistry can utilize it to develop and optimize novel heterogeneous catalysts for the stereoselective synthesis of saturated N-heterocycles, a key challenge in industrial-scale pharmaceutical manufacturing [2].

Technical Documentation Hub

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